1-Cyclobuten-1,2-dicarbonsäure

Übersicht

Beschreibung

1-Cyclobutene-1,2-dicarboxylic acid, also known as 1-Cyclobutene-1,2-dicarboxylic acid, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclobutene-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutene-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Lithium-Koordinationspolymeren

1-Cyclobuten-1,2-dicarbonsäure kann als Reaktant zur Synthese von Lithium-Koordinationspolymeren verwendet werden, indem sie mit Lithiumcarbonat behandelt wird . Dieser Prozess ist im Bereich der Materialwissenschaften von Bedeutung, da Koordinationspolymere Anwendungen in der Gasspeicherung, Katalyse und Arzneimittelverabreichung haben.

Herstellung von Lanthanid-Metall-organischen Gerüsten (LnMOFs)

Diese Verbindung kann auch als Ligand zur Herstellung verschiedener Lanthanid-Metall-organischer Gerüste (LnMOFs) über eine solvothermale Methode dienen . LnMOFs sind eine Klasse von Materialien, die potenzielle Anwendungen in Bereichen wie Lumineszenz, Magnetismus und Gasspeicherung haben.

Fluoreszenzdetektion in Immunoassays

This compound kann bei der Fluoreszenzdetektion in Immunoassays verwendet werden . Immunoassays sind biochemische Tests, die das Vorhandensein oder die Konzentration einer Substanz in Lösungen messen, die häufig eine komplexe Mischung von Substanzen enthalten.

Hybridisierungstests

Diese Verbindung wird auch in Hybridisierungstests verwendet . Diese Tests werden in der Molekularbiologie häufig verwendet, um das Vorhandensein bestimmter DNA- oder RNA-Sequenzen zu messen.

Enzymatische Reaktionen

This compound wird in enzymatischen Reaktionen verwendet . Sie kann in diesen Reaktionen als Substrat, Inhibitor oder Aktivator wirken, die für alle biologischen Prozesse von grundlegender Bedeutung sind.

Bildung von Kristallen in Beugungsqualität

Diese Verbindung kann verwendet werden, um Kristalle in Beugungsqualität zu bilden . Diese Kristalle sind für die Röntgenkristallographie unerlässlich, eine Technik zur Bestimmung der atomaren und molekularen Struktur eines Kristalls.

Synthese von Squartat-Dianion

This compound kann verwendet werden, um ein Squartat-Dianion zu synthetisieren . Dieses Dianion wird als Baustein verwendet, um ungeladene polymere Netzwerke zu erstellen.

Erstellung von ungeladenen polymeren Netzwerken

Ausgehend vom vorherigen Punkt wird das aus this compound abgeleitete Squartat-Dianion verwendet, um ungeladene polymere Netzwerke zu erstellen . Diese Netzwerke haben potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Polymertypen.

Wirkmechanismus

Target of Action

As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .

Biochemical Pathways

Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .

Result of Action

As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of 1-Cyclobutene-1,2-dicarboxylic acid. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .

Biochemische Analyse

Cellular Effects

The cellular effects of 1-Cyclobutene-1,2-dicarboxylic acid are currently unknown. Given its structure, it could potentially influence cell function by interacting with various cellular components. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to explore these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1-Cyclobutene-1,2-dicarboxylic acid in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

1-Cyclobutene-1,2-dicarboxylic acid (CBDA) is a dicarboxylic acid with potential applications in various fields, including materials science and medicinal chemistry. This article reviews the biological activity of CBDA, focusing on its synthesis, chemical properties, and relevant case studies that highlight its biological significance.

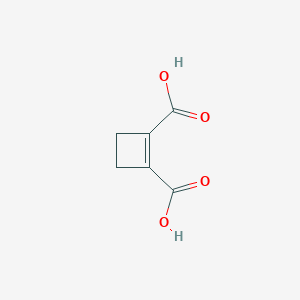

Chemical Structure and Properties

1-Cyclobutene-1,2-dicarboxylic acid features a cyclobutane ring with two carboxylic acid groups attached at the 1 and 2 positions. This unique structure contributes to its chemical reactivity and stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.13 g/mol |

| Melting Point | 131.5 °C |

| Solubility | Soluble in water |

Synthesis Methods

Several methods have been developed for synthesizing CBDA. One notable method involves the hydrolysis of cyclobutane-1,2-dicyanide using sulfuric acid, which yields the dicarboxylic acid in high purity and yield . The reaction conditions can significantly affect the isomerization of the product, making it crucial to control temperature and pH during synthesis.

Antinociceptive Properties

Recent studies have indicated that derivatives of CBDA exhibit antinociceptive activity. For instance, CBDA-4 has been shown to alleviate pain responses in animal models, suggesting its potential as an analgesic agent . The mechanism behind this activity may involve modulation of pain pathways, though further research is needed to elucidate specific mechanisms.

Polymerization and Material Science

CBDA serves as a building block for synthesizing polymers due to its two carboxylic acid groups. These groups facilitate the formation of polyesters when reacted with diols . The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various applications in material science.

Stability Under Environmental Conditions

A study conducted on the stability of CBDA under UV irradiation demonstrated that the compound maintains its structural integrity even after prolonged exposure to sunlight . This stability is critical for applications in outdoor materials where UV exposure is a concern.

Synthesis of Cyclobutane Polymers

Research has shown that cyclobutane-containing polymers derived from CBDA can be synthesized through condensation reactions with various diols. These polymers have been characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential for use in advanced materials .

Eigenschaften

IUPAC Name |

cyclobutene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGLHXZZGEOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340701 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16508-05-7 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CBDC ferroelectric?

A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []

Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?

A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []

Q3: How does the structure of CBDC influence its ferroelectric properties?

A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.

Q4: What is the significance of the large polarization observed in CBDC?

A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.